4-chloro-N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}benzamide
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Overview
Description
4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with chloramine-T trihydrate to form the intermediate compound. This intermediate is further reacted with 4-hydroxy-2,3-dimethylphenylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N,N-dimethylbenzamide: Shares a similar core structure but differs in functional groups.
4-Chloro-2-nitrobenzenesulfonyl chloride: Similar sulfonyl chloride group but different substituents.
Uniqueness
4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H17Cl2NO4S |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-chloro-N-[5-(4-chlorophenyl)sulfonyl-4-hydroxy-2,3-dimethylphenyl]benzamide |
InChI |
InChI=1S/C21H17Cl2NO4S/c1-12-13(2)20(25)19(29(27,28)17-9-7-16(23)8-10-17)11-18(12)24-21(26)14-3-5-15(22)6-4-14/h3-11,25H,1-2H3,(H,24,26) |
InChI Key |
DDWSYVAVUIFQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)O)C |
Origin of Product |
United States |
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